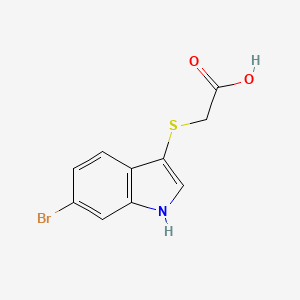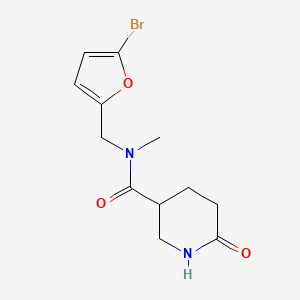
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a bromo-fluorobenzylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used to oxidize the thioether group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the pyrimidine ring.
Scientific Research Applications
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Another compound with similar bromo and fluoro substituents but with a nitrile group instead of a thioether and pyrimidine ring.
2-[(3-Bromo-4-fluorobenzyl)thio]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrimidine ring.
Uniqueness
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a bromo-fluorobenzylthio group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11BrFN3S |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11BrFN3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H2,15,16,17) |
InChI Key |
CXVFJUSYJYEIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)
![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)




![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)


